2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid
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Overview
Description
2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid typically involves the glycosylation of a phenolic precursor with a glucopyranosiduronic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products
Scientific Research Applications
2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenolic glycosides with varying substituents on the phenolic ring and glycosyl moiety. Examples include:
- 4-Methoxy-2-methylphenylboronic acid
- 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid .
Uniqueness
Its methoxy and methylamino substituents, along with the glucopyranosiduronic acid moiety, make it a versatile compound for various scientific research and industrial applications .
Properties
CAS No. |
146367-87-5 |
---|---|
Molecular Formula |
C17H25NO8 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[2-(methylamino)propyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25NO8/c1-8(18-2)6-9-4-5-10(11(7-9)24-3)25-17-14(21)12(19)13(20)15(26-17)16(22)23/h4-5,7-8,12-15,17-21H,6H2,1-3H3,(H,22,23)/t8?,12-,13-,14+,15-,17+/m0/s1 |
InChI Key |
HCHNINKPRWVEFF-AHLSELSJSA-N |
Isomeric SMILES |
CC(CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)NC |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)NC |
Origin of Product |
United States |
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